molecular formula C20H27N3OS2 B2582735 4-(((4-methylthiazol-2-yl)thio)methyl)-N-(3-phenylpropyl)piperidine-1-carboxamide CAS No. 1421469-28-4

4-(((4-methylthiazol-2-yl)thio)methyl)-N-(3-phenylpropyl)piperidine-1-carboxamide

货号: B2582735
CAS 编号: 1421469-28-4
分子量: 389.58
InChI 键: AIEFAECBGBGUJH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(((4-methylthiazol-2-yl)thio)methyl)-N-(3-phenylpropyl)piperidine-1-carboxamide is a research compound characterized as a potent, selective, and orally bioavailable inhibitor of PIKfyve (also known as PIP5K3) kinase, a key regulator of the endolysosomal pathway. By inhibiting PIKfyve, this compound disrupts the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a critical phospholipid for endosomal trafficking, lysosomal homeostasis, and autophagic flux. This disruption leads to profound vacuolation in cells, a hallmark of PIKfyve inhibition, and ultimately induces apoptosis. Its primary research value lies in probing the intricate biology of the endolysosomal system, autophagy, and nutrient signaling. Consequently, it serves as a crucial pharmacological tool in oncology research, particularly for investigating therapeutic strategies against cancers dependent on autophagy for survival. Furthermore, its role extends to virology research, as PIKfyve inhibition can impair the entry and replication of certain pathogens that rely on the endolysosomal network, and to neuromuscular disease models where lysosomal dysfunction is implicated. The compound's high selectivity and oral activity make it a valuable in vivo chemical probe for validating PIKfyve as a therapeutic target. This information is sourced from the patent document WO 2019/126663 A1 .

属性

IUPAC Name

4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-N-(3-phenylpropyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS2/c1-16-14-25-20(22-16)26-15-18-9-12-23(13-10-18)19(24)21-11-5-8-17-6-3-2-4-7-17/h2-4,6-7,14,18H,5,8-13,15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEFAECBGBGUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-(((4-methylthiazol-2-yl)thio)methyl)-N-(3-phenylpropyl)piperidine-1-carboxamide is a complex organic molecule that has garnered attention for its potential pharmacological applications, particularly as an orexin type 2 receptor agonist. This receptor plays a significant role in regulating various physiological processes such as arousal, wakefulness, and appetite regulation. Understanding the biological activity of this compound is crucial for exploring its therapeutic potential in treating conditions like sleep disorders and obesity.

Chemical Structure and Properties

The compound features a piperidine ring, a thiazole moiety, and a phenylpropyl side chain. Its structural complexity allows for various interactions within biological systems, particularly through the carboxamide group, which facilitates hydrogen bonding.

Structural Feature Description
Piperidine Ring Central structure providing basic amine properties.
Thiazole Moiety Contributes to the compound's reactivity and biological interactions.
Phenylpropyl Side Chain Enhances lipophilicity and receptor binding affinity.

Preliminary studies indicate that this compound acts as an agonist for the orexin type 2 receptor. Activation of this receptor is associated with increased arousal and appetite regulation, making it a potential candidate for addressing sleep-related disorders and obesity management.

Biological Activity Studies

Research findings have highlighted several key aspects of the biological activity of this compound:

  • Orexin Receptor Agonism : The compound's ability to activate orexin type 2 receptors has been demonstrated in vitro, suggesting a mechanism that may influence neuropeptide signaling pathways related to wakefulness and energy balance.
  • Potential Therapeutic Applications :
    • Sleep Disorders : By enhancing orexin signaling, the compound may improve sleep quality and reduce symptoms associated with sleep deprivation.
    • Obesity Treatment : As orexin receptors are involved in appetite regulation, this compound could aid in weight management strategies by promoting satiety signals.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals unique aspects of This compound :

Compound Name Structural Features Unique Characteristics
N-(3-phenyltetrahydrofuran-2-carbonyl)-piperidinePiperidine core with different side chainAffects activity through altered pharmacokinetics.
4-(methylthiazol-2-yl)-piperazineSimilar thiazole structureUtilizes piperazine instead of piperidine, altering receptor interaction.
N-(3-fluorophenyl)-piperidineFluorinated phenyl side chainModifies electronic properties influencing binding affinity.

科学研究应用

Orexin Type 2 Receptor Agonism

The primary application of this compound lies in its role as an orexin type 2 receptor agonist . Orexin receptors are crucial in regulating:

  • Arousal
  • Wakefulness
  • Appetite

Agonists of orexin type 2 receptors are being investigated for their potential in treating conditions such as:

  • Sleep disorders : By promoting wakefulness, this compound could help manage disorders like narcolepsy.
  • Obesity : Modulating appetite through orexin pathways may provide a therapeutic avenue for weight management.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. Its mechanism may involve:

  • Inhibition of tumor cell proliferation.
  • Interaction with signaling pathways associated with cancer growth.

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves multi-step reactions, including:

  • Nucleophilic substitutions to introduce the thiazole group.
  • Functionalization of the piperidine core to enhance biological activity.

Research indicates that optimizing these synthetic pathways can improve yield and purity, making the compound more accessible for further studies.

Case Study on Orexin Receptor Activation

A study demonstrated that treatment with this compound resulted in significant activation of orexin type 2 receptors in vitro, leading to increased neuronal firing rates in hypothalamic neurons. This suggests a potential pathway for enhancing alertness and managing sleep-related disorders.

Anticancer Potential Evaluation

In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that the compound exhibited significant cytotoxicity, with IC50 values suggesting strong anticancer potential. Further research is needed to elucidate its mechanisms and efficacy in vivo.

相似化合物的比较

Structural Analogs of Piperidine-1-Carboxamides

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Name Key Substituents Structural Differences vs. Target Compound Potential Implications Reference
Target Compound : 4-(((4-Methylthiazol-2-yl)thio)methyl)-N-(3-phenylpropyl)piperidine-1-carboxamide - Thiazole-thio methyl
- 3-Phenylpropyl
N/A Balanced lipophilicity and electronic properties; potential for CNS penetration.
PF3845 - Trifluoromethyl-pyridinyloxy benzyl
- Pyridin-3-yl
Aromatic fluorination; pyridine instead of thiazole Enhanced metabolic stability; altered binding affinity due to electron-withdrawing CF3
PF750 - Quinolin-3-ylmethyl
- Phenyl
Larger aromatic system (quinoline) Increased π-π stacking potential; possible off-target interactions.
BIBN4096BS - Dibromo-hydroxyphenyl
- Quinazolinyl
Bulky halogenated groups High selectivity for specific GPCR subtypes (e.g., CGRP receptors).
MK0974 - Difluorophenyl
- Imidazopyridinyl
Fluorinated phenyl; fused heterocycle Improved solubility; resistance to oxidative metabolism.
4-(((4-Methylthiazol-2-yl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide - Thiazole-thio methyl
- Thiophen-2-ylmethyl (vs. 3-phenylpropyl)
Shorter, sulfur-containing side chain Reduced lipophilicity; altered pharmacokinetics.

Key Research Findings

Electronic and Steric Effects: The thiazole-thio methyl group in the target compound provides moderate electron-donating properties compared to PF3845’s trifluoromethyl-pyridinyloxy group, which is strongly electron-withdrawing . This difference may influence binding to enzymes or receptors reliant on charge interactions.

Biological Activity: BIBN4096BS and MK0974 are clinically validated GPCR antagonists, emphasizing the role of halogenation (Br, F) and fused heterocycles in optimizing selectivity and potency . The target compound lacks halogenation, suggesting a different target profile.

Safety and Handling :

  • Like the thiophen-2-ylmethyl analog, the target compound likely requires precautions such as avoiding heat and ignition sources (P210) due to its sulfur content .

常见问题

Q. Q1. What are the standard synthetic routes for preparing 4-(((4-methylthiazol-2-yl)thio)methyl)-N-(3-phenylpropyl)piperidine-1-carboxamide, and how are intermediates characterized?

Methodological Answer: The compound can be synthesized via multi-step reactions involving:

  • Thiazole-thioether formation : Reacting 4-methylthiazole-2-thiol with a bromomethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
  • Piperidine carboxamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the piperidine moiety to the 3-phenylpropylamine group. Intermediates are typically characterized by ¹H/¹³C NMR (e.g., δ 2.35 ppm for methyl groups on thiazole) and HPLC purity analysis (>98% by reverse-phase C18 columns) .

Q. Q2. How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

  • Chromatographic methods : HPLC with UV detection (λ = 254 nm) using gradient elution (e.g., acetonitrile/water + 0.1% TFA) to confirm purity .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 488.64) and detect impurities .
  • Thermal analysis : Melting point determination (e.g., 97–100°C) to assess crystallinity and stability .

Advanced Research Questions

Q. Q3. How can computational methods optimize reaction conditions for synthesizing derivatives with improved bioactivity?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in thioether formation .
  • Machine learning : Train models on existing reaction data (e.g., solvent polarity, temperature) to predict optimal yields. For example, highlights how computational path searches reduced trial-and-error by 40% in similar piperidine-thiazole systems .

Q. Q4. How do structural modifications (e.g., substituents on the thiazole or piperidine rings) affect target binding affinity?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Replace the 4-methyl group on the thiazole with bulkier substituents (e.g., trifluoromethyl) and assess changes via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . observed a 39% yield drop when steric hindrance increased, suggesting synthetic challenges for bulkier analogs .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Substituents altering lipophilicity (logP) may impact membrane permeability .

Q. Q5. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

Methodological Answer:

  • Assay standardization : Control variables such as cell passage number, serum concentration, and incubation time. For example, notes that inconsistent enzyme inhibition data (IC₅₀ ± 20%) arose from variations in ATP concentration .
  • Orthogonal validation : Confirm activity using multiple assays (e.g., fluorescence polarization + Western blotting) .

Experimental Design & Data Analysis

Q. Q6. What strategies mitigate low yields in the final carboxamide coupling step?

Methodological Answer:

  • Solvent optimization : Switch from DMF to dichloromethane (DCM) to reduce side reactions, as DCM’s lower polarity minimizes racemization .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings in piperidine systems, improving yields from 17% to 45% in .

Q. Q7. How are regioselectivity challenges addressed during thiazole functionalization?

Methodological Answer:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to block reactive amines on the piperidine ring during thioether formation .
  • Directed ortho-metalation : Employ lithium hexamethyldisilazide (LiHMDS) to direct substitution to the thiazole’s 5-position, avoiding undesired isomers .

Advanced Analytical Techniques

Q. Q8. What advanced NMR techniques resolve overlapping signals in complex derivatives?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Differentiate overlapping proton environments (e.g., piperidine CH₂ vs. phenylpropyl CH₂) .
  • Variable-temperature NMR : Resolve dynamic rotational barriers in the piperidine ring by cooling samples to −40°C .

Q. Q9. How is metabolic stability assessed preclinically for this compound?

Methodological Answer:

  • Liver microsome assays : Incubate with human hepatocytes and quantify parent compound degradation via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates to identify interactions with CYP3A4/2D6, critical for avoiding drug-drug interactions .

Data Contradiction & Reproducibility

Q. Q10. How can batch-to-batch variability in biological activity be minimized?

Methodological Answer:

  • Strict QC protocols : Enforce HPLC purity >99% and residual solvent limits (<500 ppm for DMF) .
  • Crystallization control : Use single-solvent recrystallization (e.g., ethanol/water) to ensure consistent polymorph formation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。